molecular formula C17H13FN4O3S B2993368 Moz-IN-2 CAS No. 2055397-88-9

Moz-IN-2

Cat. No. B2993368
CAS RN: 2055397-88-9
M. Wt: 372.37
InChI Key: WYMCVPPNOFFNGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Moz-IN-2 is an inhibitor of protein MOZ, a member of histone acetyltransferases . It has an IC50 of 125 μM . It is a solid substance with an off-white to light yellow color .


Molecular Structure Analysis

The molecular weight of Moz-IN-2 is 372.37 . Its molecular formula is C17H13FN4O3S . The SMILES representation of Moz-IN-2 is O=C(NNS(=O)(C1=CC=CC=C1)=O)C2=CC(C3=CC=NN=C3)=CC=C2F .


Physical And Chemical Properties Analysis

Moz-IN-2 is a solid substance with an off-white to light yellow color . It has a molecular weight of 372.37 and a molecular formula of C17H13FN4O3S . It is soluble in DMSO .

Scientific Research Applications

Epigenetic Regulation and Histone Acetylation

Moz-IN-2: targets lysine acetyltransferase 6A (KAT6A/MOZ), which plays a crucial role in histone acetylation. By inhibiting KAT6A, Moz-IN-2 affects the acetylation status of histones, influencing gene expression and chromatin structure. Researchers can explore its impact on epigenetic modifications and gene regulation .

Senescence-Inducing Anti-Cancer Agents

Studies have shown that Moz-IN-2 induces senescence in cancer cells. Senescence prevents cell proliferation and contributes to tumor suppression. Investigating the molecular mechanisms underlying this effect could lead to novel anti-cancer therapies .

Craniofacial Development and Skeletal Patterning

In zebrafish models, Moz-IN-2 has been linked to craniofacial development. Specifically, it affects the fate maps of skeletal precursors in the face. By inhibiting Hox expression, it transforms the support skeleton of the second pharyngeal segment into a duplicate of the first-segment-derived jaw skeleton. This research sheds light on how Hox genes regulate segment-specific organ shape at the cellular level .

Potential Therapeutic Applications

Given its impact on KAT6A, researchers are exploring Moz-IN-2 as a potential therapeutic agent. Investigate its effects on specific diseases, such as hematological malignancies, where KAT6A dysregulation is implicated. Preclinical studies may reveal its efficacy and safety profiles .

Mechanistic Insights into KAT6A Function

By studying Moz-IN-2 , researchers can gain insights into KAT6A’s role in cellular processes beyond histone acetylation. Investigate its interactions with other proteins, cellular pathways, and potential downstream effects. Understanding KAT6A’s broader functions may uncover novel therapeutic targets .

Drug Discovery and Chemical Biology

Moz-IN-2: serves as a valuable tool compound for chemical biology studies. Researchers can use it to validate KAT6A as a drug target and explore its binding interactions. Additionally, structural studies can guide the design of more potent and selective inhibitors .

Mechanism of Action

Target of Action

Moz-IN-2 is a potent inhibitor of the protein MOZ . MOZ, also known as MYST3 or KAT6A, is a member of the histone acetyltransferases (HATs) family . HATs play a crucial role in several biological settings, including the regulation of gene expression .

Mode of Action

Moz-IN-2 interacts with MOZ by inhibiting its acetyltransferase activity . The inhibition of MOZ by Moz-IN-2 is significant, with an IC50 value of 125 μM . This interaction leads to changes in the acetylation status of histone proteins, which can affect gene expression .

Biochemical Pathways

The primary biochemical pathway affected by Moz-IN-2 is the INK4A-ARF pathway . MOZ has been shown to inhibit senescence via this pathway . In addition, MOZ is required to maintain normal levels of histone 3 lysine 9 (H3K9) and H3K27 acetylation at the transcriptional start sites of at least four genes, Cdc6, Ezh2, E2f2, and Melk . These genes are known inhibitors of the INK4A-ARF pathway .

Pharmacokinetics

It is known that moz-in-2 is soluble in dmso at a concentration of 100 mg/ml . This suggests that Moz-IN-2 could have good bioavailability, but further studies are needed to confirm this.

Result of Action

The inhibition of MOZ by Moz-IN-2 leads to changes in the acetylation status of histone proteins, affecting gene expression . This can result in the modulation of cellular processes such as cell proliferation and differentiation . In the context of cancer, the inhibition of MOZ could potentially suppress tumor growth .

Safety and Hazards

Moz-IN-2 is for research use only . It is recommended that workers handling Moz-IN-2 wear appropriate protective equipment to minimize skin contact . It is stable and non-volatile at room temperature .

Future Directions

Moz-IN-2 is currently used for research purposes . It has potential applications in the study of histone acetyltransferases and their role in various biological processes .

properties

IUPAC Name

N'-(benzenesulfonyl)-2-fluoro-5-pyridazin-4-ylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O3S/c18-16-7-6-12(13-8-9-19-20-11-13)10-15(16)17(23)21-22-26(24,25)14-4-2-1-3-5-14/h1-11,22H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMCVPPNOFFNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C=CC(=C2)C3=CN=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moz-IN-2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moz-IN-2
Reactant of Route 2
Reactant of Route 2
Moz-IN-2
Reactant of Route 3
Reactant of Route 3
Moz-IN-2
Reactant of Route 4
Reactant of Route 4
Moz-IN-2
Reactant of Route 5
Reactant of Route 5
Moz-IN-2
Reactant of Route 6
Reactant of Route 6
Moz-IN-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.